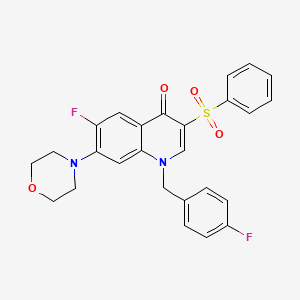

5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

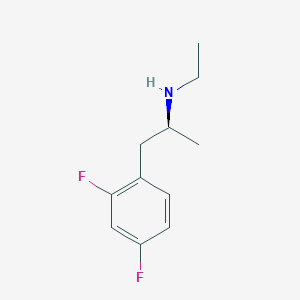

5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole, also known as EPO or SU6668, is a small molecule inhibitor that has been widely studied in scientific research for its potential therapeutic applications. EPO was initially developed as an anti-angiogenic agent, targeting the formation of new blood vessels in tumors. However, recent studies have shown that EPO has a broader range of biological activities, including anti-inflammatory and anti-cancer effects.

Applications De Recherche Scientifique

Inhibition of 5-Lipoxygenase

Compounds structurally related to 5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole, such as 2-amino-5-hydroxyindoles with aryl/arylethylamino or 4-arylpiperazin-1-yl residues, have been studied for their potential in treating inflammatory and allergic diseases by inhibiting 5-lipoxygenase (5-LO), a key enzyme in leukotrienes biosynthesis. These compounds, especially those with 4-arylpiperazin-1-yl derivatives, have shown potent inhibition in both cell-free assays and intact cell test systems, highlighting their therapeutic potential for LT-associated diseases (Landwehr et al., 2006).

Antibacterial and Antiurease Activities

Further studies have investigated the synthesis and biological activities of compounds with structural similarities, focusing on their antibacterial, antiurease, and antioxidant properties. For instance, ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives have shown effective antiurease and antioxidant activities, suggesting their potential in developing new therapeutic agents with diverse biological activities (Sokmen et al., 2014).

Selective 5-HT(1B/1D) Antagonists

Another area of research involves the development of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides as selective and potent 5-HT(1B/1D) antagonists. These compounds, including analogues of GR127935, have shown high affinities at rat 5-HT(1B) and calf 5-HT(1D) receptors, with significant effects in functional in vitro testing of 5-HT(1B/1D) antagonistic properties. Their potential for enhancing serotonin release while preventing decreases in acetylcholine release induced by SSRIs highlights their relevance in psychiatric and neurological disorder treatments (Liao et al., 2000).

Antimicrobial and Enzyme Inhibitory Activities

Research into hybrid molecules containing penicillanic acid or cephalosporanic acid moieties fused with structures similar to 5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole has shown promising antimicrobial, antiurease, and antilipase activities. These studies offer insights into developing new antibiotics and enzyme inhibitors with potential applications in treating bacterial infections and related diseases (Başoğlu et al., 2013).

Synthesis and Tuberculostatic Activity

Synthesis and evaluation of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives have demonstrated tuberculostatic activity, suggesting potential applications in developing new treatments for tuberculosis. These studies explore the therapeutic possibilities of structurally related compounds in addressing infectious diseases (Foks et al., 2004).

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-2-21-10-12-22(13-11-21)19-18(20-17(26-19)16-9-6-14-25-16)27(23,24)15-7-4-3-5-8-15/h3-9,14H,2,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWJLKKHKNXDQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Ethylpiperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide](/img/structure/B2615754.png)

![4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2615755.png)

![2-tert-butyl-1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2615762.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2615763.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2615765.png)

![5-Ethylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2615770.png)